molecular formula C7H16NO4P B14588022 2-Amino-2-oxoethyl 2-methylpropyl methylphosphonate CAS No. 61388-32-7

2-Amino-2-oxoethyl 2-methylpropyl methylphosphonate

Cat. No.: B14588022
CAS No.: 61388-32-7
M. Wt: 209.18 g/mol
InChI Key: IJLBCQHAQHCLJD-UHFFFAOYSA-N
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Description

2-Amino-2-oxoethyl 2-methylpropyl methylphosphonate is a chemical compound that belongs to the class of organophosphonates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-oxoethyl 2-methylpropyl methylphosphonate typically involves the reaction of 2-amino-2-oxoethyl phosphonic acid with 2-methylpropyl methylphosphonate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies, such as flow reactors and automated systems, ensures efficient and cost-effective production. Quality control measures, including chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-oxoethyl 2-methylpropyl methylphosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted phosphonates.

Scientific Research Applications

2-Amino-2-oxoethyl 2-methylpropyl methylphosphonate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Amino-2-oxoethyl 2-methylpropyl methylphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction and gene expression, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-oxoethyl propyl methylphosphonate
  • 2-Amino-2-oxoethyl ethyl methylphosphonate

Uniqueness

2-Amino-2-oxoethyl 2-methylpropyl methylphosphonate is unique due to its specific structural features, such as the presence of a 2-methylpropyl group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing targeted therapies and specialized industrial applications.

Properties

CAS No.

61388-32-7

Molecular Formula

C7H16NO4P

Molecular Weight

209.18 g/mol

IUPAC Name

2-[methyl(2-methylpropoxy)phosphoryl]oxyacetamide

InChI

InChI=1S/C7H16NO4P/c1-6(2)4-11-13(3,10)12-5-7(8)9/h6H,4-5H2,1-3H3,(H2,8,9)

InChI Key

IJLBCQHAQHCLJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)COP(=O)(C)OCC(=O)N

Origin of Product

United States

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